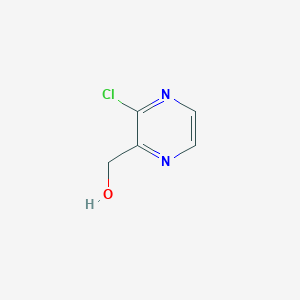

(3-氯吡嗪-2-基)甲醇

描述

“(3-Chloropyrazin-2-yl)methanol” is a useful reagent for the preparation of indazolylquinazolinones as inhibitors of human immunodeficiency virus replication .

Synthesis Analysis

The synthesis of “(3-Chloropyrazin-2-yl)methanol” involves aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines .Molecular Structure Analysis

The molecular formula of “(3-Chloropyrazin-2-yl)methanol” is C5H5ClN2O . The InChI code is 1S/C5H5ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2 . The molecular weight is 144.56 g/mol .Chemical Reactions Analysis

“(3-Chloropyrazin-2-yl)methanol” is involved in the reaction conditions of 2-chloro-3-cyanopyrazine with hydrogen and acetic acid in water at 20 under 3000.3 Torr .Physical And Chemical Properties Analysis

“(3-Chloropyrazin-2-yl)methanol” has a molecular weight of 144.56 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 144.0090405 g/mol . The topological polar surface area is 46 Ų . The heavy atom count is 9 .科学研究应用

职业接触和毒性

- 甲醇被认为是一种重要的化学原料和溶剂,其生产和使用会带来职业危害。在一个案例中,一名监督油罐清洗的顾问由于长时间接触而没有采取足够的防护措施而经历了急性甲醇中毒,突出了这种化学物质的强烈毒性和在工业环境中采取适当安全措施的重要性(Downie, Khattab, Malik, & Samara, 1992)。

甲醇毒性和其影响

- 甲醇摄入会导致严重的视觉障碍。一项研究使用光学相干断层扫描 (OCT) 来监测一名甲醇诱导视网膜毒性患者的视网膜变化,结果显示急性视盘周围神经纤维肿胀和视网膜厚度随时间推移而减小。这说明了甲醇对视力的有害影响,并提供了一种监测毒性进展的方法(Fujihara, Kikuchi, & Kurimoto, 2006)。

甲醇在医疗中的应用

- 福美匹唑是一种乙醇脱氢酶抑制剂,已被评估其在治疗甲醇中毒方面的有效性。该研究发现,福美匹唑有助于保持视力敏锐度,解决代谢性酸中毒,并抑制甲酸的产生,表明其作为甲醇中毒的安全有效的治疗方法的潜力(Brent, McMartin, Phillips, Aaron, & Kulig, 2001)。

甲醇接触的神经影响

- 一份病例报告详细介绍了甲醇中毒的严重后果,包括长时间的呼吸依赖、失明和不可逆的脑损伤,这突出了在甲醇接触的情况下早期诊断和治疗以防止长期神经后遗症的关键性(Manuchehri, Alijanpour, Daghmechi, Ghaeminan, Abedi, Nikbakhsh, Mir Saeed, & Amani, 2015)。

安全和危害

属性

IUPAC Name |

(3-chloropyrazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTVRJQDIXLFAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653998 | |

| Record name | (3-Chloropyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloropyrazin-2-yl)methanol | |

CAS RN |

89283-32-9 | |

| Record name | (3-Chloropyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Aminopropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1519771.png)

![5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519774.png)

![2-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519781.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1519790.png)